anilino(phenylimino)methanesulfonic acid
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Overview
Description
Methanesulfonic acid, (phenylamino)(phenylimino)- is a chemical compound with the molecular formula C13H12N2O3S. It is known for its unique structure, which includes both phenylamino and phenylimino groups attached to a methanesulfonic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, (phenylamino)(phenylimino)- typically involves the reaction of diphenylthiourea with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of methanesulfonic acid, (phenylamino)(phenylimino)- is generally based on the same principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and purification systems to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, (phenylamino)(phenylimino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding amines.
Substitution: The phenylamino and phenylimino groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of methanesulfonic acid, (phenylamino)(phenylimino)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of methanesulfonic acid, (phenylamino)(phenylimino)- depend on the type of reaction. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amines. Substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methanesulfonic acid, (phenylamino)(phenylimino)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of methanesulfonic acid, (phenylamino)(phenylimino)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methanesulfonic acid, (phenylamino)(phenylimino)- include:
- Diphenylthiourea
- Methanesulfonic acid derivatives
- Phenylamino and phenylimino compounds
Uniqueness
Methanesulfonic acid, (phenylamino)(phenylimino)- is unique due to its combination of phenylamino and phenylimino groups attached to a methanesulfonic acid moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
CAS No. |
107678-85-3 |
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Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
anilino(phenylimino)methanesulfonic acid |
InChI |
InChI=1S/C13H12N2O3S/c16-19(17,18)13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15)(H,16,17,18) |
InChI Key |
WHCHCNQDLARRHS-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-] |
SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-] |
107678-85-3 | |
Synonyms |
(Phenylamino)(phenylimino)methanesulfonic acid |
Origin of Product |
United States |
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